molecular formula C19H20N2O2 B3141663 3-(Benzylamino-methyl)-6-ethoxy-1H-quinolin-2-one CAS No. 483290-88-6

3-(Benzylamino-methyl)-6-ethoxy-1H-quinolin-2-one

Cat. No.: B3141663
CAS No.: 483290-88-6
M. Wt: 308.4 g/mol
InChI Key: OCUGVCSWRRMHDV-UHFFFAOYSA-N
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Description

3-(Benzylamino-methyl)-6-ethoxy-1H-quinolin-2-one is a quinoline derivative with a benzylamino-methyl group at the 3-position and an ethoxy group at the 6-position Quinolines are a class of heterocyclic aromatic organic compounds with diverse biological and pharmaceutical applications

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with quinolin-2-one as the core structure.

  • Benzylamino-methyl Group Introduction:

  • Ethoxy Group Introduction: The ethoxy group can be introduced via nucleophilic substitution reactions using ethyl iodide or ethyl bromide.

Industrial Production Methods:

  • Batch Process: The compound can be synthesized in a batch process, where each step is carried out sequentially in a controlled environment.

  • Continuous Flow Process: For large-scale production, a continuous flow process can be employed to enhance efficiency and yield.

Types of Reactions:

  • Oxidation: Oxidation reactions can be performed to introduce functional groups or modify existing ones.

  • Reduction: Reduction reactions can be used to reduce nitro groups or other oxidized functionalities.

  • Substitution: Nucleophilic substitution reactions are commonly used to introduce various substituents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Typical reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.

  • Substitution: Nucleophiles such as alkyl halides, alcohols, and amines are used, often with a base or acid catalyst.

Major Products Formed:

  • Oxidation Products: Hydroxyl groups, carbonyl groups, and carboxylic acids.

  • Reduction Products: Amines, alcohols, and other reduced functionalities.

  • Substitution Products: Various substituted quinolines with different functional groups.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological studies to understand cellular processes and pathways. Medicine: The compound has shown potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases. Industry: It is used in the manufacturing of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-(Benzylamino-methyl)-6-ethoxy-1H-quinolin-2-one exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

  • Quinoline: The parent compound with similar biological and pharmaceutical applications.

  • Benzylamine: A simpler compound with applications in organic synthesis and pharmaceuticals.

  • Ethoxyquin: A related compound used as an antioxidant in animal feed.

Uniqueness: 3-(Benzylamino-methyl)-6-ethoxy-1H-quinolin-2-one stands out due to its specific structural features, which confer unique chemical and biological properties compared to its analogs.

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer opportunities for innovation in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

3-[(benzylamino)methyl]-6-ethoxy-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-2-23-17-8-9-18-15(11-17)10-16(19(22)21-18)13-20-12-14-6-4-3-5-7-14/h3-11,20H,2,12-13H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCUGVCSWRRMHDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)NC(=O)C(=C2)CNCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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